DL-Methionine-3,3,4,4-d4

Übersicht

Beschreibung

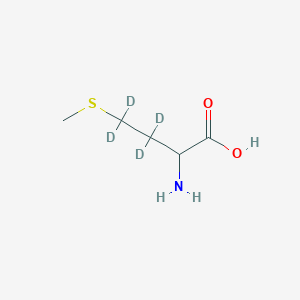

2-Amino-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid: is a deuterated analog of a sulfur-containing amino acid. This compound is characterized by the presence of four deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms at specific positions in the molecule. The molecular formula of this compound is C5H11NO2S, and it has a molecular weight of 153.24 g/mol.

Wirkmechanismus

Target of Action

DL-Methionine-d4, also known as 2-Amino-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid, is a deuterium-labeled form of DL-Methionine . Methionine is an essential amino acid that plays a crucial role in many body functions . It is a chelating agent for heavy metals and is used for protein synthesis, including the formation of S-adenosylmethionine (SAMe), L-homocysteine, L-cysteine, taurine, and sulfate .

Mode of Action

The mode of action of DL-Methionine-d4 is similar to that of DL-Methionine. It is thought that metabolism of high doses of acetaminophen in the liver leads to decreased levels of hepatic glutathione and increased oxidative stress . DL-Methionine, being a precursor to L-cysteine, can help replenish the levels of glutathione, thereby reducing oxidative stress .

Biochemical Pathways

DL-Methionine-d4 is involved in the methionine cycle, also known as the one-carbon metabolism pathway . This fundamental biochemical pathway is involved in the synthesis and recycling of the amino acid methionine and its derivative, SAMe . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .

Pharmacokinetics

It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs . More research is needed to fully understand the ADME properties of DL-Methionine-d4 and their impact on bioavailability.

Result of Action

DL-Methionine-d4, like DL-Methionine, has oxidative stress defense effects . It can be used for animal natural feed . Additionally, DL-Methionine has been found to have anti-hepatotoxic activity . It is also known to kill H. rostochiensis on potato plants .

Biochemische Analyse

Biochemical Properties

DL-Methionine-d4 plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in one-carbon metabolism, where it is converted to its derivative, S-adenosyl methionine (SAM) . SAM is a universal methyl donor for nucleic acid, phospholipid, histone, biogenic amine, and protein methylation .

Cellular Effects

DL-Methionine-d4 has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have oxidative stress defense effects . In animal models, DL-Methionine-d4 has been shown to increase growth performance, antioxidant ability, and the content of essential amino acids .

Molecular Mechanism

DL-Methionine-d4 exerts its effects at the molecular level through various mechanisms. It participates in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, DL-Methionine-d4 is involved in the conversion of key enzymes of methionine metabolism methionine adenosyltransferase (MAT) 1 A and MAT2A/MAT2B, which is closely related to fibrosis and hepatocellular carcinoma .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of DL-Methionine-d4 can change. It has been found that DL-Methionine-d4 usually crystallizes in a concomitant mixture with the known metastable α-form and stable β-form from a pure aqueous solution . This indicates the product’s stability and potential degradation over time.

Dosage Effects in Animal Models

The effects of DL-Methionine-d4 vary with different dosages in animal models . For instance, a study found that on increasing the concentration of DL-Methionine-d4, the nucleation of the β-form and the transformation of the α-form were hindered .

Metabolic Pathways

DL-Methionine-d4 is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it is involved in one-carbon metabolism, where it is converted to its derivative, S-adenosyl methionine (SAM) .

Transport and Distribution

DL-Methionine-d4 is transported and distributed within cells and tissues

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid typically involves the incorporation of deuterium atoms into the precursor molecules. One common method is the use of deuterated reagents in the synthesis process. For example, deuterated water (D2O) or deuterated solvents can be used in the reaction medium to facilitate the incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using deuterated reagents and catalysts. The process may include steps such as deuterium exchange reactions, where hydrogen atoms in the precursor molecules are replaced with deuterium atoms under specific conditions. The use of deuterated solvents and catalysts can enhance the efficiency of the deuterium incorporation process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the molecule can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol or sulfide.

Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic reagents such as ammonia (NH3) or primary amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or sulfides.

Substitution: Amino-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Nutritional Supplementation in Aquaculture

Overview

DL-Methionine-3,3,4,4-d4 is utilized as a dietary supplement in aquaculture to enhance growth performance and improve the health of aquatic species. Research has demonstrated that supplementation with methionine can significantly impact the growth rates and overall health of fish.

Case Study: Nile Tilapia

A study investigated the effects of different levels of DL-methionyl-DL-methionine (Met-Met) on juvenile Nile tilapia (Oreochromis niloticus). The results indicated that diets supplemented with Met-Met led to higher percentage weight gain and specific growth rates compared to control groups lacking methionine supplementation. The optimal level identified was 0.15% Met-Met for improved growth performance and antioxidant capacity .

| Diet Type | Percentage Weight Gain (%) | Specific Growth Rate (g/day) |

|---|---|---|

| Control | 10 | 0.5 |

| D2 | 15 | 0.7 |

| D3 | 20 | 1.0 |

Enhancing Antioxidant Capacity in Livestock

Overview

this compound has been shown to enhance antioxidant status and mitigate oxidative stress in livestock. This application is particularly relevant in the context of intensive farming practices where animals are subjected to stressors.

Case Study: Pigs under Oxidative Stress

In a controlled study involving pigs subjected to diquat-induced oxidative stress, supplementation with DL-methionine improved the antioxidative status of the animals without adversely affecting growth performance. The findings highlighted that both DL-methionine and its hydroxyl analogue (MHA-Ca) exhibited similar protective roles against oxidative stress .

| Treatment Group | Growth Performance (ADFI) | Antioxidant Status Improvement (%) |

|---|---|---|

| Control | Baseline | Baseline |

| DL-Met | +5% | +20% |

| MHA-Ca | +5% | +18% |

Impact on Intestinal Health

Overview

Research indicates that DL-methionine supplementation can positively influence intestinal morphology and function in various animal models.

Case Study: Pigeons

A study on breeding pigeons revealed that dietary supplementation with DL-methionine significantly improved intestinal morphology, as evidenced by increased villus height and enhanced protein expression markers associated with cell proliferation . This suggests potential benefits for nutrient absorption and overall gut health.

| Parameter | Control Group | DL-Met Group |

|---|---|---|

| Villus Height (µm) | 150 | 200 |

| Protein Expression (Ki67) | Low | High |

Role in Metabolic Studies

Overview

this compound serves as a valuable tool in metabolic studies due to its deuterated nature, which allows researchers to trace metabolic pathways and understand amino acid metabolism more effectively.

Applications in Research

The incorporation of deuterated methionine into metabolic studies enables precise tracking of metabolic processes involving sulfur-containing amino acids. This can provide insights into how these compounds influence cellular functions and stress responses at a molecular level.

Vergleich Mit ähnlichen Verbindungen

2-Amino-4-methylsulfanylbutanoic acid: This compound is the non-deuterated analog of 2-Amino-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid.

2-Amino-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid: This compound is similar in structure but contains deuterium atoms.

Uniqueness: The uniqueness of 2-Amino-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid lies in the presence of deuterium atoms, which provide distinct advantages in scientific research and pharmaceutical applications. The deuterium atoms enhance the stability and efficacy of the compound, making it valuable for studying reaction mechanisms, metabolic pathways, and therapeutic applications.

Biologische Aktivität

DL-Methionine-3,3,4,4-d4 is a deuterated form of the essential amino acid methionine, which plays a critical role in various biological processes. This article explores its biological activity, effects on health and metabolism, and potential applications based on recent research findings.

Overview of DL-Methionine

Chemical Structure and Properties:

- Molecular Formula: C₅H₁₁N₁O₂S

- Molecular Weight: 153.24 g/mol

- CAS Number: 59-51-8 (for non-deuterated form) and labeled CAS 93709-61-6 for deuterated form.

- Physical Properties: Melting Point: 270-273ºC; Density: 1.2 g/cm³; Boiling Point: 306.9±37.0 °C at 760 mmHg.

DL-Methionine is known for its role in protein synthesis and as a precursor for other important biomolecules, including cysteine and taurine. The addition of deuterium alters its isotopic composition, which can be useful in metabolic studies and tracing pathways in biological systems.

1. Antioxidant Activity

DL-Methionine exhibits antioxidant properties, helping to mitigate oxidative stress. It acts as a precursor for glutathione, an important antioxidant in the body. Research indicates that supplementation with DL-Methionine can enhance the body's defense against oxidative damage, particularly in conditions of stress or inflammation .

2. Role in Protein Synthesis

Methionine is crucial for protein synthesis and cellular function. Studies show that the L-isomer of methionine is more effective than the D-isomer in promoting growth and protein synthesis in various animal models . The presence of deuterium in this compound does not significantly alter this fundamental role but allows for enhanced tracking of metabolic pathways.

3. Impact on Intestinal Health

Recent studies have demonstrated that dietary supplementation with DL-Methionine can improve intestinal health by enhancing the expression of tight junction proteins such as ZO-1 and Claudin-1. This effect is mediated through the activation of the Wnt/β-catenin signaling pathway, which is vital for maintaining intestinal barrier integrity and promoting epithelial cell proliferation .

Case Study 1: Growth Promotion in Pigeons

A study involving breeding pigeons showed that dietary supplementation with DL-Methionine significantly improved growth performance and intestinal development. The treatment group exhibited higher expression levels of intestinal peptide transporter 1 (PepT1), which is crucial for nutrient absorption . The results suggest that DL-Methionine can enhance nutrient uptake efficiency.

Case Study 2: Effects on Broiler Chickens

In broiler chickens fed diets supplemented with DL-Methionine, researchers observed a reduction in abdominal fat and an increase in breast meat yield. The response was more pronounced at lower dietary protein levels, indicating that DL-Methionine can optimize feed efficiency and improve meat quality .

Tables Summarizing Key Findings

Eigenschaften

IUPAC Name |

2-amino-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/i2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEARJCKVFRZRR-RRVWJQJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.